molecular formula C9H11NO3 B1265613 2-(2-Hydroxyethoxy)benzamide CAS No. 63906-79-6

2-(2-Hydroxyethoxy)benzamide

Cat. No. B1265613
CAS RN: 63906-79-6
M. Wt: 181.19 g/mol
InChI Key: AKHALQJNHJAYRL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(2-Hydroxyethoxy)benzamide and related compounds involves various chemical reactions and methodologies. For instance, the synthesis of structurally similar benzamides has been achieved through reactions involving salicylic acid and different amines under specific conditions, which could be indicative of methods applicable to 2-(2-Hydroxyethoxy)benzamide (Dian, 2010). Another study describes the synthesis of benzamide derivatives through condensation reactions, showcasing the versatility in synthesizing benzamide compounds (Abbasi et al., 2014).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including 2-(2-Hydroxyethoxy)benzamide, is crucial for understanding their chemical behavior and potential applications. X-ray diffraction studies have provided detailed insights into the crystalline structure of similar compounds, revealing the significance of intramolecular and intermolecular hydrogen bonding in determining their molecular configuration (Kawski et al., 2006).

Chemical Reactions and Properties

Benzamides undergo various chemical reactions, which are essential for their functional modification and application development. For example, the oxidative acylation of benzamides with aldehydes, followed by cyclization, has been reported, indicating a pathway to synthesize novel compounds with potential biological activity (Sharma et al., 2012).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. Detailed analyses, including X-ray crystallography and DFT calculations, have been employed to study these properties, offering insights into how the structure affects the compound's physical behavior (Demir et al., 2015).

Chemical Properties Analysis

The chemical properties of 2-(2-Hydroxyethoxy)benzamide, such as reactivity, stability, and functional group interactions, are central to its applications. Studies on similar benzamide compounds have explored their reactivity patterns, highlighting the influence of substituents on their chemical behavior and potential as intermediates in organic synthesis (Facchin et al., 2002).

Scientific Research Applications

1. Inhibitors in Biochemical Research

2-(2-Hydroxyethoxy)benzamide derivatives, such as 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide, have been identified as potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1). These compounds show promise in biological assays and have demonstrated dose-dependent effects in animal models (Uto et al., 2009).

2. Investigating Biological Activity

A series of benzamides, including 2-(2-hydroxyethoxy)benzamide derivatives, have been evaluated for their activity against various microorganisms and in photosynthetic electron transport inhibition. These studies contribute to our understanding of the spectrum of biological activities exhibited by these compounds (Imramovský et al., 2011).

3. Photocatalytic Applications

Research on heterojunctions like Cu2O/TiO2, which involve benzamide compounds, shows potential in water decontamination technology. These studies reveal the capabilities of such materials in inducing oxidation processes under visible light, which is critical for environmental applications (Bessekhouad et al., 2005).

4. Synthesis of Primary Amides

Research on the synthesis of primary benzamides from phenylacetic acids, including derivatives of 2-(2-hydroxyethoxy)benzamide, has been an area of study. These processes contribute significantly to the field of organic chemistry, offering insights into new synthetic methods (Song et al., 2014).

5. Anticancer and Antimicrobial Research

Various substituted 2-(2-hydroxyethoxy)benzamides have been explored for their potential anticancer and antimicrobial activities. These studies are crucial in the development of new therapeutic agents and contribute to the broader understanding of the medicinal applications of these compounds (Imramovský et al., 2013).

6. Development of Metal Complexes for Cancer Treatment

The synthesis and evaluation of metal complexes with 2-(2-hydroxyethoxy)benzamide derivatives for anti-cancer properties represent a novel approach in the field of medicinal chemistry. These complexes are tested for their efficacy against various cancer cell lines, offering new pathways for cancer treatment research (Rizk et al., 2021).

Future Directions

Benzamides, including “2-(2-Hydroxyethoxy)benzamide”, have been widely used in various fields, including the pharmaceutical, paper, and plastic industries . They also serve as intermediate products in the synthesis of therapeutic agents . Therefore, future research could focus on exploring new synthetic methods for this type of compounds, investigating their biological activities, and developing their potential applications .

properties

IUPAC Name

2-(2-hydroxyethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-9(12)7-3-1-2-4-8(7)13-6-5-11/h1-4,11H,5-6H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHALQJNHJAYRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70213589
Record name Benzamide, o-(beta-hydroxy)ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70213589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Hydroxyethoxy)benzamide

CAS RN

63906-79-6
Record name Benzamide, o-(beta-hydroxy)ethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063906796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, o-(beta-hydroxy)ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70213589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-hydroxyethoxy)benzamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Tazawa, N Masuda, T Koizumi, M Kitazawa… - European journal of …, 2002 - Elsevier
KDR-5169, 4-amino-5-chloro-N-[1-(3-fluoro-4-methoxybenzyl)piperidin-4-yl]-2-(2-hydroxyethoxy)benzamide hydrochloride dihydrate, is a new prokinetic with a dual action, ie, …
Number of citations: 33 www.sciencedirect.com
PR Jones, SD Rothenberger - The Journal of Organic Chemistry, 1986 - ACS Publications
The dinitro lactone lb and dinitro ester 2b derived from salicylic acid undergo SnAt reactions in the presence of a variety of N-, 0-, and S-nucleophiles. Substitution is accompaniedby …
Number of citations: 9 pubs.acs.org
WA Bowles - 1974 - books.google.com
Over 4,600 compounds, chiefly organic types, were evaluated using both a food acceptance test and a barrier penetration bioassay to correlate relationships between chemical …
Number of citations: 4 books.google.com
SD ROTHENBERGER - 1985 - search.proquest.com
Part I. The synthesis, characterization, and physical properties of novel lactones and their precursors derived from methyl salicylate are described. The influence of substituents on the …
Number of citations: 3 search.proquest.com

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